molecular formula C20H25FN2O2 B4638313 [3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B4638313
M. Wt: 344.4 g/mol
InChI Key: IRSWCABGMPPQKK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a fluorophenyl group, a dihydro-1,2-oxazole ring, and a trimethyl-6-azabicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and azabicyclo groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Azabicyclo Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its fluorophenyl group can enhance binding affinity to certain proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties. They may exhibit activity against specific targets, such as receptors or enzymes, and could be developed into therapeutic agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone depends on its specific interactions with molecular targets. These may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other fluorophenyl-substituted oxazoles or azabicyclo derivatives. Examples include:

  • 3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone
  • 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-19(2)9-15-10-20(3,11-19)12-23(15)18(24)17-8-16(22-25-17)13-4-6-14(21)7-5-13/h4-7,15,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSWCABGMPPQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3CC(=NO3)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 3
[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 4
[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 5
[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 6
[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

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